molecular formula C17H14N4O B2524248 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole CAS No. 879585-26-9

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B2524248
CAS No.: 879585-26-9
M. Wt: 290.326
InChI Key: ZYLSQRWTESQSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzimidazole and oxadiazole. These heterocycles are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable subject of study in various scientific fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methyl-1H-benzo[d]imidazole with a suitable aldehyde to form an intermediate, which is then cyclized with hydrazine hydrate and a carboxylic acid derivative to yield the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-1H-benzo[d]imidazole
  • 5-phenyl-1,3,4-oxadiazole
  • 2-methyl-1H-benzo[d]imidazole

Uniqueness

2-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)-5-phenyl-1,3,4-oxadiazole is unique due to its combined structural features of benzimidazole and oxadiazole, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar heterocycles .

Properties

IUPAC Name

2-[(2-methylbenzimidazol-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-18-14-9-5-6-10-15(14)21(12)11-16-19-20-17(22-16)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLSQRWTESQSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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